2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole 2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1; IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells.
MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.
Brand Name: Vulcanchem
CAS No.: 921605-87-0
VCID: VC0535334
InChI: InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3
SMILES: CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F
Molecular Formula: C19H18F3N5OS
Molecular Weight: 421.4 g/mol

2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole

CAS No.: 921605-87-0

Cat. No.: VC0535334

Molecular Formula: C19H18F3N5OS

Molecular Weight: 421.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole - 921605-87-0

Specification

Description MF438 is an inhibitor of stearoyl-CoA desaturase 1 (SCD1; IC50 = 2.3 nM for the rat enzyme), an enzyme that catalyzes the formation of a cis double bond at the ∆9 position of stearoyl-CoA to produce oleoyl-CoA. It reduces spheroid formation in NCI H460 and patient-derived non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner, an effect that can be blocked by oleic acid. MF438 (1 µM) decreases the activity of aldehyde dehydrogenase 1A1 (ALDH1A1), a marker of cancer stem cells (CSCs), in NCI H460-derived spheroids when used at a concentration of 1 µM. It acts synergistically with cisplatin to induce apoptosis and autophagy in patient-derived NSCLC cells.
MF-438 is a potent and orally bioavailable SCD inhibitor. MF-438 exhibits good pharmacokinetics and metabolic stability, thereby serving as a valuable tool for further understanding the role of SCD inhibition in biological and pharmacological models of diseases related to metabolic disorders. Co-treatment with cisplatin and MF-438 reverts upregulation of CSCs markers, strongly synergizes in the inhibition of 3D spheroids formation and induces CSCs apoptosis.
CAS No. 921605-87-0
Molecular Formula C19H18F3N5OS
Molecular Weight 421.4 g/mol
IUPAC Name 2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole
Standard InChI InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3
Standard InChI Key NVUJDKDVOZVALT-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F
Canonical SMILES CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F
Appearance Solid powder

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